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2-(2-amino-1,3-thiazol-4-yl)-2-methoxyimino-N-(2-oxoethyl)acetamide
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Overview
Description
2-(2-amino-1,3-thiazol-4-yl)-2-methoxyimino-N-(2-oxoethyl)acetamide is a compound belonging to the class of thiazole derivatives. Thiazoles are five-membered heterocyclic compounds containing sulfur and nitrogen atoms. These compounds are known for their diverse biological activities, including antibacterial, antifungal, antiviral, and anticancer properties .
Preparation Methods
The synthesis of 2-(2-amino-1,3-thiazol-4-yl)-2-methoxyimino-N-(2-oxoethyl)acetamide typically involves the reaction of 2-aminothiazole with various reagents to introduce the methoxyimino and oxoethyl groups. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts to facilitate the reaction . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
2-(2-amino-1,3-thiazol-4-yl)-2-methoxyimino-N-(2-oxoethyl)acetamide undergoes several types of chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used to reduce the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups in the molecule. Common reagents and conditions used in these reactions include acidic or basic environments, varying temperatures, and specific catalysts. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-(2-amino-1,3-thiazol-4-yl)-2-methoxyimino-N-(2-oxoethyl)acetamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound exhibits antibacterial and antifungal properties, making it useful in microbiological studies.
Medicine: It has potential therapeutic applications due to its biological activities, including its use in developing new drugs.
Industry: The compound is used in the production of various pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-(2-amino-1,3-thiazol-4-yl)-2-methoxyimino-N-(2-oxoethyl)acetamide involves its interaction with specific molecular targets. For example, it can inhibit the activity of certain enzymes or proteins, leading to the disruption of essential biological processes in microorganisms. The molecular pathways involved may include the inhibition of cell wall synthesis or interference with DNA replication .
Comparison with Similar Compounds
2-(2-amino-1,3-thiazol-4-yl)-2-methoxyimino-N-(2-oxoethyl)acetamide can be compared with other thiazole derivatives, such as:
Sulfathiazole: An antimicrobial drug with a similar thiazole ring structure.
Ritonavir: An antiretroviral drug containing a thiazole ring.
Abafungin: An antifungal drug with a thiazole moiety. The uniqueness of this compound lies in its specific substituents, which confer distinct biological activities and chemical properties
Properties
IUPAC Name |
2-(2-amino-1,3-thiazol-4-yl)-2-methoxyimino-N-(2-oxoethyl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N4O3S/c1-15-12-6(7(14)10-2-3-13)5-4-16-8(9)11-5/h3-4H,2H2,1H3,(H2,9,11)(H,10,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NZKHCGFKLHLKCP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CON=C(C1=CSC(=N1)N)C(=O)NCC=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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